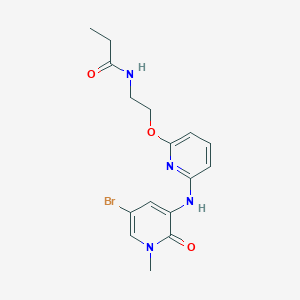
3,3-dichloropropanoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-dichloropropanoyl chloride, also known as 2,3-Dichloropropionyl chloride, is a chemical compound with the molecular formula C3H3Cl3O. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity and is used in various chemical reactions to produce a wide range of products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,3-dichloropropanoyl chloride can be synthesized through several methods. One common method involves the reaction of 2,3-dichloropropionic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the acid is treated with thionyl chloride, resulting in the formation of dichloropropionylchloride and sulfur dioxide as a byproduct .
Industrial Production Methods
In industrial settings, dichloropropionylchloride is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of thionyl chloride is common due to its effectiveness in converting carboxylic acids to acyl chlorides .
Análisis De Reacciones Químicas
Types of Reactions
3,3-dichloropropanoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines and alcohols, to form corresponding amides and esters.
Addition Reactions: It can participate in addition reactions with compounds containing double or triple bonds.
Common Reagents and Conditions
Thionyl Chloride: Used in the synthesis of dichloropropionylchloride from 2,3-dichloropropionic acid.
Amines and Alcohols: React with dichloropropionylchloride to form amides and esters.
Major Products Formed
Amides and Esters: Formed through substitution reactions with amines and alcohols.
2,3-Dichloropropionic Acid: Formed through hydrolysis.
Aplicaciones Científicas De Investigación
3,3-dichloropropanoyl chloride has diverse applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of intermediates for drug development.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of dichloropropionylchloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in the synthesis of amides, dichloropropionylchloride reacts with amines, resulting in the formation of an amide bond .
Comparación Con Compuestos Similares
Similar Compounds
3-Chloropropionyl Chloride: Similar in structure but with only one chlorine atom on the propionyl group.
Propanoyl Chloride: Lacks chlorine atoms on the propionyl group.
Acetyl Chloride: A simpler acyl chloride with a methyl group instead of a propionyl group .
Uniqueness
3,3-dichloropropanoyl chloride is unique due to the presence of two chlorine atoms on the propionyl group, which enhances its reactivity and makes it suitable for specific synthetic applications that other acyl chlorides may not be able to achieve .
Propiedades
Fórmula molecular |
C3H3Cl3O |
|---|---|
Peso molecular |
161.41 g/mol |
Nombre IUPAC |
3,3-dichloropropanoyl chloride |
InChI |
InChI=1S/C3H3Cl3O/c4-2(5)1-3(6)7/h2H,1H2 |
Clave InChI |
HCFKSOKVOFMSEP-UHFFFAOYSA-N |
SMILES canónico |
C(C(Cl)Cl)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-2-isobutyl-benzo[d][1,3]oxazin-4-one](/img/structure/B8309768.png)
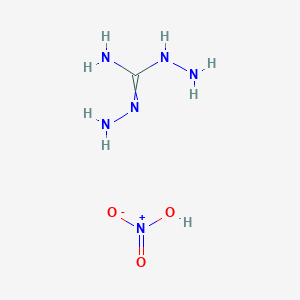
![2-(Benzo[b]thiophen-3-yl)-2-(3-fluorophenylamino)acetic acid](/img/structure/B8309780.png)
![1-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperidin-2-one](/img/structure/B8309786.png)
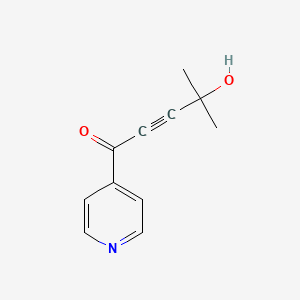

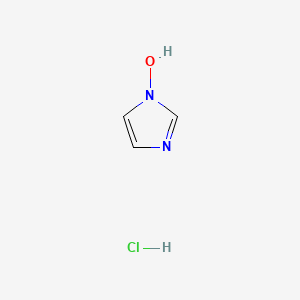

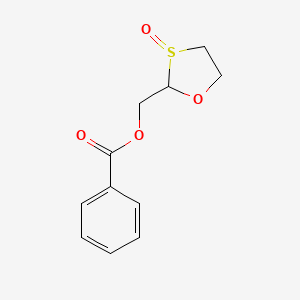
![Ethyl 3-[(ethoxycarbonyl)amino]propanoate](/img/structure/B8309831.png)
